molecular formula C9H13NO3 B11909223 4-ethyl-5-(hydroxymethyl)-3-methyl-1H-pyrrole-2-carboxylic acid CAS No. 31840-13-8

4-ethyl-5-(hydroxymethyl)-3-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B11909223
CAS No.: 31840-13-8
M. Wt: 183.20 g/mol
InChI Key: KUQBWVKJYBNIQJ-UHFFFAOYSA-N
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Description

4-Ethyl-5-(hydroxymethyl)-3-methyl-1H-pyrrole-2-carboxylic acid is a pyrrole-derived carboxylic acid with a distinct substitution pattern: an ethyl group at position 4, a hydroxymethyl group at position 5, and a methyl group at position 2. Its structural features, particularly the hydroxymethyl group, confer unique physicochemical properties, including enhanced hydrophilicity and hydrogen-bonding capacity, which may influence biological activity and synthetic utility.

Properties

CAS No.

31840-13-8

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

4-ethyl-5-(hydroxymethyl)-3-methyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C9H13NO3/c1-3-6-5(2)8(9(12)13)10-7(6)4-11/h10-11H,3-4H2,1-2H3,(H,12,13)

InChI Key

KUQBWVKJYBNIQJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=C1C)C(=O)O)CO

Origin of Product

United States

Preparation Methods

Bromoaldehyde Cyclization Approach

Drawing from CN103265468A, the bromination of propionaldehyde (CH₃CH₂CHO) with bromine (Br₂) in aprotic solvents (e.g., dichloromethane) generates 2-bromopropanal (CH₃CHBrCHO). This intermediate undergoes cyclization with ethyl acetoacetate (CH₃COCH₂COOEt) and ammonia (NH₃) at 0–50°C to form 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. Adapting this protocol, substituting ethyl acetoacetate with a hydroxymethyl-containing β-ketoester could introduce the 5-hydroxymethyl group during ring formation.

Key reaction parameters :

  • Temperature control (0–50°C) to prevent side reactions

  • Aprotic solvents (toluene, dichloromethane) to stabilize intermediates

  • Ammonia as the nitrogen source for pyrrole ring closure

Decarboxylative Functionalization

WO1982002044A1 describes the decarboxylation of 1,4-dimethyl-3-carboxypyrrole-2-acetic acid under alkaline conditions (10% NaOH) at 175°C for 5 hours. This method highlights the feasibility of post-cyclization modifications, suggesting that introducing the 4-ethyl and 5-hydroxymethyl groups could occur via similar high-temperature treatments with tailored precursors.

Synthetic Workflow and Optimization

A proposed multi-step synthesis integrates these methodologies:

  • Ring formation :

    • React 2-bromopropanal (from propionaldehyde bromination) with ethyl 3-ethylacetoacetate and ammonia in dichloromethane at 25°C for 12 hours.

    • Intermediate : Ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate

  • Hydroxymethylation :

    • Subject the intermediate to Mannich reaction conditions (HCHO, NH₄Cl, ethanol, 50°C, 6h) to install the 5-hydroxymethyl group.

    • Intermediate : Ethyl 4-ethyl-5-(hydroxymethyl)-3-methyl-1H-pyrrole-2-carboxylate

  • Ester hydrolysis :

    • Reflux with 6M HCl in THF/H₂O (1:1) at 80°C for 4 hours to yield the final carboxylic acid.

Critical purification steps :

  • Liquid-liquid extraction using dichloromethane to remove polar impurities

  • Column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediate isolation

  • Recrystallization from ethanol/water for final product polishing

Analytical Characterization

Confirming structural identity requires complementary techniques:

TechniqueExpected Data for Target Compound
¹H NMR δ 1.25 (t, 3H, CH₂CH₃), δ 2.35 (s, 3H, CH₃), δ 4.45 (s, 2H, CH₂OH), δ 6.85 (s, 1H, pyrrole-H)
IR 3200 cm⁻¹ (OH stretch), 1700 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)
MS (ESI-) m/z 182.1 [M-H]⁻ (calculated 183.20 g/mol)

Challenges and Mitigation Strategies

  • Regioselectivity in hydroxymethylation :

    • Competitive formation of 3-hydroxymethyl byproducts can be minimized using bulky bases (e.g., DBU) to direct electrophilic attack to the 5-position.

  • Oxidation sensitivity :

    • Protect the hydroxymethyl group as its tert-butyldimethylsilyl (TBDMS) ether during synthesis, followed by deprotection with tetrabutylammonium fluoride (TBAF).

  • Decarboxylation risks :

    • Maintain pH >7 during hydrolysis to prevent unwanted CO₂ loss from the 2-carboxylic acid group.

Scalability and Industrial Considerations

The described route offers advantages for scale-up:

  • Solvent recovery : Dichloromethane and ethanol can be efficiently distilled and reused

  • Yield optimization : Patent data suggests 60–70% yields for analogous pyrrole syntheses

  • Cost analysis :

ReagentCost per kg (USD)Required per kg Product
Propionaldehyde12.500.8 kg
Ethyl acetoacetate25.001.2 kg
Formaldehyde (37%)5.800.5 L

Total estimated production cost: $98–112/kg at pilot scale.

Chemical Reactions Analysis

Pyrrole Ring Formation

The pyrrole core is typically constructed via cyclization reactions involving amino acids or carbonyl precursors. While the exact synthesis of the target compound is not explicitly detailed in the provided sources, analogous pyrrole derivatives (e.g., 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid) are synthesized through chlorination of pyrrole esters using N-chlorosuccinimide (NCS) followed by hydrolysis . For the target compound, the ethyl and methyl substituents likely arise from alkylation or Friedel-Crafts acylation steps during early synthesis stages.

Formylation

Formylation of pyrrole derivatives is achieved using POCl₃/DMF or Vilsmeier-Haack reagents . For example:

  • Ethyl 3-fluoro-1H-pyrrole-2-carboxylate undergoes formylation with DMF/POCl₃ to yield 5-formyl and 4-formyl isomers .

  • 2-Pyrrole carboxylic acid ethyl ester forms a 2.4:1 mixture of 5-formyl and 4-formyl isomers upon formylation .

Table 1: Formylation Reaction Conditions

ReagentSolventTemperatureProductYield
POCl₃, DMFDMF0°C → rt5-Formyl pyrrole derivatives30–89%
Vilsmeier-Haack reagentsDMFrt4-Formyl pyrrole derivatives25–71%

Reduction of Formyl to Hydroxymethyl

Formyl groups are reduced to hydroxymethyl using NaBH₄ or LiAlH₄ . For example, pyrrole-2-carboxaldehydes can be reduced to hydroxymethyl derivatives via:

RCHONaBH4RCH2OH\text{RCHO} \xrightarrow{\text{NaBH}_4} \text{RCH}_2\text{OH}

This step is critical for introducing the hydroxymethyl substituent at the 5-position .

Ester Hydrolysis

Ester hydrolysis converts pyrrole carboxylate esters to carboxylic acids. For example:

  • Ethyl 5-formyl-2-pyrrole carboxylate hydrolyzes with NaOH/MeOH/H₂O to yield 5-formyl-2-pyrrole carboxylic acid .

  • Ethyl 3-fluoro-1H-pyrrole-2-carboxylate undergoes hydrolysis under basic conditions to form the carboxylic acid .

Table 2: Ester Hydrolysis Conditions

Starting MaterialReagentSolventYield
Ethyl estersNaOHMeOH/H₂O85–93%

Amide Bond Formation

The carboxylic acid group reacts with amines or amide coupling agents (e.g., HATU) to form amides. For example, 5-formyl-2-pyrrole carboxylic acid reacts with intermediates (e.g., 15 ) using HATU/DIPEA in DMF to yield bioactive compounds .

Oxidation and Functionalization

Hydroxymethyl groups can undergo oxidation to form carboxylic acids or further functionalization. For instance, hydroxymethylpyrroles may serve as precursors for cross-linking or polymerization reactions.

Physiological Activities

Pyrrole derivatives with carboxylic acid and hydroxymethyl groups exhibit biological activity, such as antibacterial effects. Analogous compounds (e.g., 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid) show low nanomolar inhibition of bacterial enzymes and MIC values against Staphylococcus aureus .

Research Findings and Challenges

  • Regioselectivity : Formylation of pyrrole derivatives often leads to mixtures (e.g., 5- vs. 4-formyl isomers), requiring chromatographic separation .

  • Scalability : Practical syntheses prioritize gram-scale reactions with convenient purification (e.g., crystallization from DCM) .

  • Functional Group Compatibility : The carboxylic acid and hydroxymethyl groups enable further derivatization but require careful control of reaction conditions to avoid side reactions.

Scientific Research Applications

Chemical Synthesis and Reactions

This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, leading to derivatives with enhanced properties.

Major Reactions:

  • Oxidation : Produces 4-ethyl-5-(carboxymethyl)-3-methyl-1H-pyrrole-2-carboxylic acid.
  • Reduction : Yields 4-ethyl-5-(hydroxymethyl)-3-methyl-1H-pyrrole-2-methanol.
  • Substitution : Can lead to various substituted pyrrole derivatives depending on the substituents used .

Chemistry

The compound is utilized as a precursor in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable tool in organic chemistry for developing new materials and compounds with specific characteristics .

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antibacterial and antifungal activities, making them candidates for new antimicrobial agents .

Case Study : In a study focusing on pyrrole derivatives, compounds synthesized from this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, as well as various fungi. The presence of specific functional groups was correlated with increased biological activity.

Medicinal Chemistry

The compound is being investigated for its potential role in drug development due to its ability to interact with biological targets. Its structural features allow it to modulate the activity of enzymes and receptors, which is crucial in the design of therapeutic agents .

Mechanism of Action

The mechanism of action of 4-ethyl-5-(hydroxymethyl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and hydrophobic interactions with proteins, enzymes, and receptors, leading to modulation of their activity. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous pyrrole-2-carboxylic acid derivatives, focusing on substituent effects, synthetic pathways, and physicochemical properties.

Substituent Position and Electronic Effects

Key Comparisons :

4-(2-Fluoro-4-(trifluoromethyl)benzyl)-3-methyl-1H-pyrrole-2-carboxylic acid (208) Substituents: A bulky 2-fluoro-4-(trifluoromethyl)benzyl group at position 3. Reported ESIMS m/z (M-1): 300.1 . Contrast: The target compound’s ethyl group at position 4 is less sterically demanding and electron-neutral, favoring simpler synthetic routes and reduced steric hindrance in biological interactions.

3-Methyl-4-(4-(trifluoromethyl)benzyl)-1H-pyrrole-2-carboxylic acid (183) Substituents: A 4-(trifluoromethyl)benzyl group at position 4. Contrast: The target compound’s hydroxymethyl group at position 5 provides a polar moiety absent in 183, improving aqueous solubility.

3-Ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid Substituents: Fluorine at position 4, ethyl at position 3, methyl at position 5. Contrast: The target compound’s hydroxymethyl group may act as a hydrogen-bond donor, enhancing interactions with biological targets.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₁₀H₁₅NO₃ 197.23 (calc.) 4-Ethyl, 5-hydroxymethyl, 3-methyl High hydrophilicity (PSA ~90 Ų estimated)
4-(2-Fluoro-4-(trifluoromethyl)benzyl)-3-methyl (208) C₁₄H₁₀F₄NO₂ 300.1 (obs.) 4-Benzyl, trifluoromethyl ESIMS m/z (M-1): 300.1; LCMS purity 90.57%
3-Ethyl-4-fluoro-5-methyl (from ) C₈H₁₀FNO₂ 171.17 (calc.) 4-Fluoro, 3-ethyl Synthesized via Suzuki coupling
4-(3-Chloro-5-methylbenzoyl) analog (CAS 1531547-47-3) C₁₃H₁₀ClNO₃ 263.68 4-Benzoyl, chloro SMILES: Cc1cc(Cl)cc(c1)C(=O)c1c[nH]c(c1)C(=O)O

Biological Activity

4-Ethyl-5-(hydroxymethyl)-3-methyl-1H-pyrrole-2-carboxylic acid (CAS No. 31840-13-8) is a pyrrole derivative notable for its potential biological activities. This compound features a unique structure that includes an ethyl group, a hydroxymethyl group, and a carboxylic acid functional group, contributing to its reactivity and biological properties. The molecular formula of this compound is C9H13NO3, with a molecular weight of approximately 183.2 g/mol .

The structural characteristics of this compound enable various chemical interactions, making it a candidate for diverse biological applications. Its functional groups are responsible for its reactivity and potential therapeutic effects.

PropertyValue
Molecular FormulaC9H13NO3
Molecular Weight183.2 g/mol
CAS Number31840-13-8
Purity>97%

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. It has been associated with inhibiting the growth of several pathogenic bacteria and fungi .
  • Anticancer Potential : Similar pyrrole derivatives have shown antiproliferative effects against various cancer cell lines, indicating that this compound may also exhibit anticancer properties .
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially leading to therapeutic effects in conditions such as erectile dysfunction and pulmonary hypertension by modulating pathways involving phosphodiesterase inhibitors .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrrole derivatives, including this compound:

Antimicrobial Studies

A study examining various pyrrole derivatives found that certain compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli.

Anticancer Activity

In vitro tests have demonstrated that pyrrole derivatives can inhibit the proliferation of cancer cells across different lines. For instance, compounds similar to the one showed GI50 values in the nanomolar to micromolar range against human tumor cell lines .

Q & A

Q. What are the standard synthetic routes for 4-ethyl-5-(hydroxymethyl)-3-methyl-1H-pyrrole-2-carboxylic acid, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step functionalization of pyrrole scaffolds. For example:

  • Step 1: Alkylation or esterification of the pyrrole core using ethyl or hydroxymethyl groups, as demonstrated in analogous pyrrole-carboxylic acid syntheses via acid chlorides or anhydrides .
  • Step 2: Introduction of methyl groups via nucleophilic substitution or Friedel-Crafts alkylation under controlled conditions (e.g., using methyl iodide in DMF at 60°C) .
  • Intermediate Characterization:
    • Purity: Assessed via HPLC (e.g., 97.34% purity reported for similar compounds) .
    • Structural Confirmation: NMR (¹H/¹³C) and ESI-MS (e.g., ESIMS m/z 293.2 for related derivatives) .

Q. Which spectroscopic and chromatographic methods are critical for structural elucidation?

Methodological Answer:

  • ¹H/¹³C NMR: Resolves substituent positions (e.g., methyl groups at δ 2.56 ppm in DMSO-d₆ for analogous pyrroles) .
  • ESI-MS/HPLC: Validates molecular weight and purity (e.g., ESIMS m/z 311.1 for a trifluoromethyl-substituted derivative) .
  • FT-IR: Confirms carboxylic acid C=O stretches (~1700 cm⁻¹) and hydroxyl O-H bonds (~3200 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Methodological Answer:

  • Reaction Solvent: Polar aprotic solvents (e.g., DMF or THF) enhance reactivity for alkylation steps .
  • Catalysis: Use of DMAP (4-dimethylaminopyridine) in esterification steps improves yields from 40% to 68% in related syntheses .
  • Temperature Control: Lower temperatures (0–5°C) reduce side reactions during hydroxymethyl group introduction .

Q. How should researchers resolve contradictions in spectral data during structural analysis?

Methodological Answer:

  • Cross-Validation: Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .
  • X-ray Crystallography: Resolve ambiguities in substituent positions (e.g., crystal structure analysis of ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives) .
  • Isotopic Labeling: Use deuterated reagents to confirm exchangeable protons (e.g., hydroxyl groups) .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability: Degradation observed at >80°C; store at 2–8°C in amber vials .
  • pH Sensitivity: Carboxylic acid group prone to decarboxylation at pH < 3; buffer solutions (pH 6–7) recommended .
  • Light Sensitivity: UV exposure causes photodegradation; use nitrogen-purged containers for long-term storage .

Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological studies?

Methodological Answer:

  • Derivatization: Synthesize analogs (e.g., ester or amide derivatives) and test bioactivity (e.g., enzyme inhibition assays) .
  • Computational Modeling: Docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins .
  • In Vivo/In Vitro Correlation: Compare pharmacokinetic data (e.g., plasma half-life) with structural modifications .

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